molecular formula C11H4F17N3 B15161968 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- CAS No. 667873-26-9

1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl-

Cat. No.: B15161968
CAS No.: 667873-26-9
M. Wt: 501.14 g/mol
InChI Key: QIVGTYHMRCZPQV-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole derivatives are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The compound 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- features a heptadecafluorooctyl group (-C₈F₁₇) at position 3 and a methyl group (-CH₃) at position 3. The heptadecafluorooctyl substituent imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making this compound distinct from non-fluorinated analogs. Such fluorinated triazoles are often explored for applications in specialty materials, surfactants, or agrochemicals due to their resistance to degradation and unique surface-active properties .

Properties

CAS No.

667873-26-9

Molecular Formula

C11H4F17N3

Molecular Weight

501.14 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H4F17N3/c1-2-29-3(31-30-2)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1H3,(H,29,30,31)

InChI Key

QIVGTYHMRCZPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Property Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Properties/Applications Reference
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- -C₈F₁₇ (3), -CH₃ (5) High hydrophobicity, thermal stability
3-Amino-1H-1,2,4-triazole -NH₂ (3) Metabolite of herbicides (e.g., amitrole)
Epoxiconazole -Oxirane-linked aryl groups Agricultural fungicide
5-Phenyl-1H-1,2,4-triazole-3-thiol -Ph (5), -SH (3) Anti-inflammatory applications
1-(4-Chlorophenyl)-3-(propynyloxy)-5-(trifluoromethylphenyl)-1H-1,2,4-triazole -Cl, -O-C≡CH, -CF₃ Pesticide intermediates
  • Fluorinated vs. Non-Fluorinated Derivatives: The heptadecafluorooctyl group in the target compound enhances lipophilicity and chemical resistance compared to amino (-NH₂) or thiol (-SH) substituents, which increase polarity and reactivity .
  • Biological Activity: While 3-amino-1H-1,2,4-triazole derivatives act as herbicide metabolites, fluorinated triazoles like the target compound are less studied for direct biological activity but are valued in materials science .

Physicochemical Properties

  • Solubility: The target compound’s fluorinated chain renders it insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane). In contrast, amino- or hydroxyl-substituted triazoles exhibit moderate aqueous solubility .
  • Thermal Stability: Fluorination increases thermal decomposition temperatures (>300°C) compared to non-fluorinated analogs (e.g., 3-amino-1H-1,2,4-triazole decomposes at ~150°C) .

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